molecular formula C9H12O2 B1200191 1-(4-Methoxyphenyl)ethanol CAS No. 3319-15-1

1-(4-Methoxyphenyl)ethanol

Cat. No. B1200191
CAS RN: 3319-15-1
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of enantiopure (S)-1-(4-methoxyphenyl)ethanol can be achieved using Lactobacillus senmaizuke as a biocatalyst from 4-methoxyacetophenone, obtaining over 99% conversion and enantiomeric excess with optimized conditions involving specific pH, temperature, incubation period, and agitation speed (Kavi et al., 2021). Moreover, ionic liquid-containing co-solvent systems have shown to improve the efficiency of biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, indicating the importance of solvent systems in synthesis processes (Lou Wenyong, 2011).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxyphenyl)ethanol derivatives has been elucidated through techniques like NMR spectroscopy and X-ray diffraction. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed, showcasing the utility of these techniques in understanding the molecular intricacies of derivatives (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving 1-(4-methoxyphenyl)ethanol demonstrate its versatility. Enzymic hydroxylation, carbonylation reactions, and its involvement in forming complex structures through reactions like Wagner-Meerwein rearrangement and Ritter reaction are notable. These reactions highlight its utility in producing various chemically significant molecules (McIntire et al., 1984; Xie et al., 1998; Perevoshchikova et al., 2014).

Physical Properties Analysis

The physical properties, including solvatochromism and the effects of solvent polarity and hydrogen-bond donor capability, have been studied in the context of 4-methoxy-N-methyl-1,8-naphthalimide, a related compound. These studies provide insights into how solvent interactions can influence the photophysical properties of molecules like 1-(4-methoxyphenyl)ethanol (Demets et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxyphenyl)ethanol, including its reactivity in biotransformation-mediated synthesis and catalytic oxidation, have been explored for the efficient production of enantiopure forms. These studies highlight its significance in synthesizing medically relevant molecules and the impact of reaction conditions on its selectivity and yield (Wei et al., 2016; Martínez et al., 2010).

Scientific Research Applications

  • Biocatalytic Production : 1-(4-Methoxyphenyl)ethanol, particularly its enantiomerically pure (S)-form, is significant for producing various drug intermediates. It can be synthesized using biocatalysts like Lactobacillus senmaizuke, with applications in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses (Kavi et al., 2021).

  • Asymmetric Biosynthesis : The asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol has been studied using various reaction systems, highlighting its potential in creating specific enantiomers for pharmaceutical applications (Lou Wenyong, 2011).

  • Oxidation to Ester : Research has shown that secondary alcohols like 1-(4-Methoxyphenyl)ethanol can be directly oxidized to corresponding esters using performic acid, offering insights into lignin degradation technology (Li et al., 2013).

  • Chemical Reactions and Synthesis : Studies have been conducted on the etherification of derivatives of 1-(4-Methoxyphenyl)ethanol and their reactions, which is crucial in understanding chemical processes and synthesis of complex molecules (Venter & Greeff, 1980).

  • Kinetic Resolution : Kinetic resolution strategies have been developed for the preparation of the (R)-enantiomer of 1-(4-Methoxyphenyl)ethanol, demonstrating its application in achieving high enantiomeric excess and yields in lipase-mediated reactions (Brown et al., 1993).

Safety And Hazards

1-(4-Methoxyphenyl)ethanol is a combustible liquid . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, and remove all sources of ignition . Vapours can accumulate in low areas .

properties

IUPAC Name

1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311686
Record name 1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)ethanol

CAS RN

3319-15-1
Record name 1-(4-Methoxyphenyl)ethanol
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Record name 1-(4-Methoxyphenyl)ethanol, (+/-)-
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Record name 1-(4-Methoxyphenyl)ethanol
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Record name 4-methoxy-α-methylbenzyl alcohol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (±)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
Quantity
200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
Quantity
200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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0.5 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
Quantity
3 mL
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38 mg
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3 mg
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8 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
811
Citations
WY Lou, W Wang, TJ Smith, MH Zong - Green chemistry, 2009 - pubs.rsc.org
The biocatalytic anti-Prelog enantioselective reduction of 4′-methoxyacetophenone (MOAP) to (R)-1-(4-methoxyphenyl)ethanol {(R)-MOPE} using immobilized Trigonopsis variabilis …
Number of citations: 39 pubs.rsc.org
P Xu, J Cheng, WY Lou, MH Zong - RSC advances, 2015 - pubs.rsc.org
As novel low-viscosity and environmentally-friendly reaction media, deep eutectic solvents (DESs) have gained much attraction in biocatalysis. In this study, various DESs were …
Number of citations: 24 pubs.rsc.org
P Wei, J Liang, J Cheng… - Microbial cell …, 2016 - microbialcellfactories.biomedcentral …
Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general …
B Wang, B Zhu, J Gong, J Weng, F Xia, W Liu - Biochemical engineering …, 2020 - Elsevier
The resolution of (R,S)-1-(4-methoxyphenyl) ethanol ((R,S)-MOPE) using an immobilized enzyme PM1000-TiO 2 -lipase in organic solvents was investigated. Under optimal conditions, …
Number of citations: 8 www.sciencedirect.com
B He, F Tang, C Sun, J Su, B Wu, Y Chen, Y Xiao… - Chirality, 2022 - Wiley Online Library
An efficient lipase‐catalyzed stereoselective transesterification reaction system was established for resolution of 1‐(4‐methoxyphenyl)ethanol (MOPE) enantiomers. A series of lipases …
Number of citations: 1 onlinelibrary.wiley.com
M Kavi, A Özdemir, E Dertli, E Şahin - Arabian Journal for Science and …, 2022 - Springer
Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates. (S)-1-(4-methoxyphenyl) ethanol was synthesized from …
Number of citations: 2 link.springer.com
LC Rocha, HV Ferreira, RF Luiz, LD Sette… - Marine …, 2012 - Springer
Nine strains of marine-derived fungi (Aspergillus sydowii Ce15, A. sydowii Ce19, Aspergillus sclerotiorum CBMAI 849, Bionectria sp. Ce5, Beauveria felina CBMAI 738, Cladosporium …
Number of citations: 32 link.springer.com
E ŞAHİN, E DERTLİ - 2019 - researchgate.net
Chiral secondary alcohols are important building blocks for the synthesis of bioactive compounds such as pharmaceuticals, pesticides, pheromones, flavors, fragrances, and natural …
Number of citations: 0 www.researchgate.net
Y Zhou, Q Zeng, H He, K Wu, F Liu, X Li - Green Energy & Environment, 2022 - Elsevier
In order to better understand the specific substituent effects on the electrochemical oxidation process of β-O-4 bond, a series of methoxyphenyl type β-O-4 dimer model compounds with …
Number of citations: 2 www.sciencedirect.com
C Jing, L Wenyong, Z Minhua - CHEMICAL JOURNAL OF CHINESE …, 2014 - hero.epa.gov
The resolution of racemic 1-(4-methoxyphenyl) ethanol (MOPE) to enantiopure (S)-MOPE through highly enantioselective oxidation of MOPE with immobilized Acetobacter sp. CCTCC …
Number of citations: 3 hero.epa.gov

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